molecular formula C25H18ClN3O2 B2818252 ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-87-7

ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2818252
CAS No.: 901264-87-7
M. Wt: 427.89
InChI Key: OQEFTPOGBGTGLD-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester.

    Cyclization to form the quinoline ring: This step often involves the use of a suitable catalyst and heating to promote the cyclization reaction.

    Introduction of the ester group: This can be done through esterification reactions using ethyl alcohol and an acid catalyst.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified pyrazoloquinoline derivatives with altered functional groups.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of pyrazoloquinoline derivatives and their interactions with biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other pyrazoloquinoline derivatives, such as:

    Ethyl 8-quinolinecarboxylate: Similar in structure but lacks the pyrazole ring, leading to different biological activities.

    3-Phenyl-1H-indazol-5-amine: Contains an indazole ring instead of a pyrazoloquinoline core, resulting in distinct chemical properties and applications.

    Quinoline-3-carboxylates: These compounds share the quinoline core but differ in the substituents attached, affecting their reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazoloquinoline core, which confer its distinctive chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFTPOGBGTGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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